Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester
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Overview
Description
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring, a carbamic acid ester group, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of (S)-piperidin-3-ylamine with ethyl chloroformate and benzyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Formation of the Carbamate Intermediate: (S)-piperidin-3-ylamine reacts with ethyl chloroformate in the presence of a base such as triethylamine to form the carbamate intermediate.
Esterification: The carbamate intermediate is then reacted with benzyl alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acid and benzyl alcohol.
Oxidation: N-oxide derivatives.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester can be compared with other carbamate esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl-(S)-piperidin-3-yl-carbamic acid phenyl ester: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester: Similar structure but with the R-enantiomer of piperidin-3-yl.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the piperidine ring and benzyl ester group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3S)-piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(14-9-6-10-16-11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUMUOQOMQIHRY-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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